2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide-linked 2,3-dimethylphenyl moiety. This scaffold is characteristic of kinase inhibitors or enzyme modulators, where the pyridopyrimidine ring system serves as a pharmacophore for binding interactions. The 4-chlorobenzyl group enhances lipophilicity, while the 2,3-dimethylphenyl substituent may influence steric interactions in target binding pockets .
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-3-6-19(16(15)2)27-21(30)14-28-20-7-4-12-26-22(20)23(31)29(24(28)32)13-17-8-10-18(25)11-9-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
USLKEFIPJRYTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
In a 10 mL reaction vial, equimolar quantities of 4-(4-chlorobenzylidene)-3-methylisoxazol-5(4H)-one (1 mmol) and 2,6-diaminopyrimidin-4(3H)-one (1 mmol) are suspended in a 2:1 (v/v) mixture of dimethylformamide (DMF) and glacial acetic acid. The mixture is irradiated at 240 W (140°C) for 20–30 minutes under microwave conditions, achieving cyclization to form the pyrido[3,2-d]pyrimidine-2,4-dione core. This method reduces reaction times from hours (under conventional heating) to minutes, with yields exceeding 75% after recrystallization from DMF-ethanol.
Alternative Thermal Cyclization
For laboratories lacking microwave instrumentation, thermal cyclization in refluxing acetic acid (120°C, 8–12 hours) provides a viable alternative, albeit with marginally lower yields (60–65%).
Acetamide Side Chain Installation
The final step involves coupling the 2,3-dimethylphenylacetamide moiety to the N1 position of the benzylated core.
Chloroacetylation Followed by Aminolysis
-
Chloroacetylation : The N1 position of 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine (1 mmol) is treated with chloroacetyl chloride (1.2 mmol) in ethanol containing glacial acetic acid (2 drops) at 30°C for 8 hours. This yields 2-chloro-N-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.
-
Aminolysis with 2,3-Dimethylaniline : The chloroacetamide intermediate (1 mmol) reacts with 2,3-dimethylaniline (1.5 mmol) in ethanol at 40°C for 10 hours, facilitated by triethylamine (2 mmol) as a base. The product is isolated via filtration and recrystallized from ethanol, achieving 70–75% yield.
One-Pot Amidation Strategy
A streamlined one-pot procedure combines chloroacetylation and aminolysis in sequential steps without isolating intermediates. This reduces purification losses and improves overall yield to 80–85%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors enhances scalability and reproducibility. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 60–80°C |
| Solvent System | Ethanol/Acetic Acid (9:1) |
| Catalyst Loading | TBAI (0.05 equiv) |
This system achieves >90% conversion with minimal byproduct formation.
Purification Technologies
Industrial recrystallization employs mixed solvents (e.g., DMF/ethanol) to remove unreacted starting materials, while automated column chromatography systems ensure batch-to-batch consistency.
Analytical Characterization and Quality Control
Critical characterization data for the final compound include:
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group and the pyrido[3,2-d]pyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Comparisons
Key structural analogues differ in substituents on the pyridopyrimidine core and the arylacetamide side chain. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The 2,5-dimethoxyphenyl analogue () has higher molecular weight (480.905 vs. ~465.9) due to methoxy groups, which may increase solubility compared to the target compound’s 2,3-dimethylphenyl group . The thieno[2,3-d]pyrimidine derivative () replaces the pyrido ring with a sulfur-containing thieno system, reducing molecular weight (369.44) and altering electronic properties, as evidenced by IR carbonyl peaks at 1,730 cm⁻¹ . Fluorine-substituted compounds () exhibit significantly higher melting points (302–304°C), likely due to enhanced crystallinity from fluorine’s electronegativity and rigid chromen backbone .
Synthetic Efficiency :
Functional Group and Bioactivity Implications
- Acetamide Linkage : All compounds retain the acetamide bridge, critical for hydrogen bonding in target proteins. Modifications here (e.g., 2,3-dimethylphenyl vs. 2,5-dimethoxyphenyl) alter steric and electronic profiles .
- Chlorine vs. Fluorine : The target compound’s 4-chlorobenzyl group may confer moderate hydrophobicity, whereas fluorine in enhances metabolic stability and binding affinity to hydrophobic pockets .
- Thio vs.
Research Findings and Data Gaps
- Target Compound: Limited data on synthesis and bioactivity are available in the provided evidence. Further studies are needed to characterize its melting point, solubility, and kinase inhibition profile.
- Analogues: ’s thieno-pyrimidine shows robust synthesis (73% yield) and well-defined spectral data, suggesting scalability for preclinical testing . ’s low yield (19%) highlights challenges in synthesizing highly fluorinated, polycyclic systems .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a pyrido[3,2-d]pyrimidine core and various substituents that enhance its biological activity. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 450.88 g/mol. The presence of the dioxo and amide functionalities suggests potential for diverse biological interactions, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN4O4 |
| Molecular Weight | 450.88 g/mol |
| Core Structure | Pyrido[3,2-d]pyrimidine |
| Substituents | 4-Chlorobenzyl, Dimethylphenyl |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity through its interactions with various biological targets. Key findings include:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains and fungi. In vitro tests suggest it may serve as an effective antimicrobial agent due to its ability to inhibit bacterial growth and fungal proliferation.
- Anticancer Potential : Research indicates that the structural components of the compound allow for interactions with cancer cell pathways. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes and obesity.
Case Studies
-
Antimicrobial Evaluation :
- A study conducted on various derivatives of pyrido[3,2-d]pyrimidine highlighted the antimicrobial efficacy of compounds similar to our target compound against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
-
Anticancer Activity :
- In a recent investigation involving cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated an IC50 value in the micromolar range, indicating substantial cytotoxicity against these cells . Further studies are ongoing to elucidate the mechanism of action.
- Enzyme Inhibition Studies :
The biological activity of this compound is primarily attributed to:
- Molecular Interactions : The dioxo group may facilitate hydrogen bonding with active sites on enzymes or receptors.
- Structural Flexibility : The presence of multiple substituents allows for conformational changes that can enhance binding affinity to biological targets.
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide?
The compound is typically synthesized via multi-step reactions involving cyclization of pyrido[3,2-d]pyrimidine precursors with chlorinated aromatic intermediates. Key steps include:
- Cyclization : Reacting 4-chlorobenzyl-substituted pyrido[3,2-d]pyrimidine precursors with α-chloroacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .
- Coupling : Introducing the 2,3-dimethylphenylacetamide moiety via nucleophilic substitution or amidation reactions, often catalyzed by bases like potassium carbonate .
- Purification : Column chromatography and recrystallization in ethanol/dichloromethane mixtures to achieve >95% purity, verified by HPLC and NMR .
Basic: Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Critical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as the solvent .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at 471.9 g/mol) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Key variables to optimize:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF or ethanol .
- Temperature Control : Maintaining 80–100°C during cyclization minimizes side reactions .
- Catalyst Use : Adding catalytic Pd(PPh₃)₄ improves coupling efficiency in amidation steps .
- Reaction Monitoring : Real-time HPLC tracking ensures intermediate stability and reduces byproduct formation .
Advanced: What computational methods are employed to predict biological targets and binding mechanisms?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase domains (e.g., EGFR or CDK2), leveraging the compound’s chlorobenzyl and acetamide groups for hydrophobic and hydrogen-bonding interactions .
- Quantum Mechanical (QM) Calculations : DFT-based studies (e.g., B3LYP/6-31G*) evaluate electron density distribution to predict reactivity at the pyrimidine-dione core .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in physiological conditions .
Advanced: How can researchers resolve discrepancies in biological activity data among structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 3-fluorophenyl) on enzyme inhibition using dose-response curves (IC₅₀) .
- Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Meta-Analysis : Cross-reference data from analogs like N-(4-chlorophenyl)acetamide derivatives to isolate substituent-specific trends .
Advanced: What strategies enhance the compound’s stability under physiological conditions?
- pH Stability Studies : Test degradation rates in buffers (pH 3–9) to identify optimal formulation pH (e.g., pH 7.4 for plasma stability) .
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug Design : Mask the pyrimidine-dione core with ester prodrugs to improve solubility and reduce hydrolysis .
Basic: What in vitro assays are used to evaluate the compound’s bioactivity?
- Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using ADP-Glo™ luminescence .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) to assess antiproliferative effects .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
Advanced: How can researchers design analogs with improved target selectivity?
- Substituent Variation : Replace the 2,3-dimethylphenyl group with bulkier aryl groups (e.g., 3,5-dimethoxyphenyl) to enhance steric hindrance against off-target kinases .
- Bioisosteric Replacement : Substitute the pyrido[3,2-d]pyrimidine core with thieno[3,2-d]pyrimidine to modulate electron-withdrawing effects .
- Fragment-Based Design : Use X-ray crystallography of target-ligand complexes to guide rational modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
